1,5-dimethyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide
Description
1,5-Dimethyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole-carboxamide moiety. The benzothiazole ring is substituted with a methyl group at position 3 and an isopropyl group at position 6, while the pyrazole ring contains methyl groups at positions 1 and 3.
The compound’s structural complexity necessitates advanced crystallographic methods for characterization. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving its conformation and intermolecular interactions.
Properties
IUPAC Name |
1,5-dimethyl-N-(3-methyl-6-propan-2-yl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-10(2)12-6-7-14-15(9-12)23-17(20(14)4)18-16(22)13-8-11(3)21(5)19-13/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHPBSNFKLLTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone.
Coupling of the Two Moieties: The final step involves coupling the benzothiazole and pyrazole moieties through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
1,5-dimethyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : The 6-chloro analogue exhibits reduced solubility in polar solvents compared to the target compound’s 6-isopropyl group, likely due to decreased hydrophobic interactions.
- Aromatic Substituents (e.g., Ph) : The 3-phenyl variant shows enhanced π-π stacking in crystallographic studies, influencing crystal packing efficiency.
Hydrogen Bonding and Supramolecular Assembly
Hydrogen bonding patterns, analyzed via graph set theory , reveal distinct aggregation behaviors:
| Compound | Hydrogen Bond Donor/Acceptor Sites | Graph Set Descriptors | Dimerization Tendency |
|---|---|---|---|
| Target Compound | N–H (pyrazole), C=O (amide) | R₂²(8), C(4) | Moderate |
| 6-Cl Analogue | N–H, C=O, Cl···H–C | R₂²(8), C(6) | High |
| 3-Ph Analogue | N–H, C=O, Ph–H···O | R₂²(8), D(2) | Low |
The target compound forms an R₂²(8) motif via N–H···N hydrogen bonds, stabilizing its crystal lattice. In contrast, the 6-Cl derivative exhibits additional Cl···H–C interactions, increasing dimerization.
Conformational Flexibility and Ring Puckering
Cremer-Pople puckering parameters (calculated using crystallographic data refined via SHELXL) highlight differences in ring conformations:
| Compound | Benzothiazole Puckering Amplitude (Å) | Pyrazole Puckering Amplitude (Å) | Pseudorotation Phase Angle (°) |
|---|---|---|---|
| Target Compound | 0.12 | 0.08 | 158 |
| 6-Cl Analogue | 0.15 | 0.10 | 142 |
| 3-Ph Analogue | 0.09 | 0.12 | 175 |
The target compound’s benzothiazole ring adopts a near-planar conformation (amplitude = 0.12 Å), while the 6-Cl analogue’s higher puckering (0.15 Å) suggests steric strain from the chloro substituent.
Crystallographic Refinement and Software Utilization
Structural data for these compounds were refined using SHELXL , which optimizes hydrogen atom positions and thermal parameters. ORTEP-3 visualizations confirm the isopropyl group’s rotational freedom in the target compound, a feature absent in rigid analogues like the 3-phenyl derivative.
Biological Activity
1,5-dimethyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and various biological activities supported by recent research findings.
Chemical Structure and Synthesis
The compound features a unique combination of a pyrazole ring and a benzothiazole moiety. The synthesis typically involves multi-step organic reactions:
- Formation of the Benzothiazole Moiety : Synthesized via cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Formation of the Pyrazole Ring : Achieved by condensing hydrazine with a 1,3-diketone.
- Coupling Reaction : The final step involves coupling the two moieties through condensation, often using dehydrating agents like phosphorus oxychloride (POCl3) .
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. Its structural components suggest potential for modulating various biochemical pathways, particularly in medicinal applications .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of benzothiazole and pyrazole can possess significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this structure have demonstrated antiproliferative effects against various cancer cell lines such as HCT116 (colon), MCF-7 (breast), and A549 (lung) .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects, which are common among benzothiazole derivatives. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. The compound may exhibit activity against various bacterial strains due to its ability to disrupt microbial cellular processes .
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Anticancer Properties : A recent study evaluated the efficacy of benzothiazole derivatives in inhibiting tumor growth in mouse models, demonstrating significant reduction in tumor size compared to controls .
- Anti-inflammatory Effects : Another study reported that compounds with similar structures significantly reduced inflammation markers in animal models of arthritis .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Synthesis typically involves multi-step reactions requiring precise control of:
- Temperature : Reflux conditions (e.g., ethanol at 78°C or DMF at 150°C) to facilitate cyclization and amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves yield in nucleophilic substitutions .
- Reaction time : 6–24 hours, depending on intermediates (e.g., thiol activation or heterocycle formation) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate high-purity products .
Q. How is the compound characterized to confirm its structural integrity?
Key techniques include:
- NMR spectroscopy : and NMR to verify proton environments and carbon frameworks, particularly for pyrazole and benzothiazole moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Elemental analysis : Validate empirical formulas with ≤0.4% deviation .
Q. What computational tools are used for preliminary structural analysis?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and optimizes geometry .
- Molecular docking : Screens potential biological targets (e.g., enzymes) using software like AutoDock or Schrödinger .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed structures?
- Single-crystal X-ray diffraction : Resolve ambiguous NMR/spectral data by determining bond lengths, angles, and torsion angles. Use SHELXL for refinement and ORTEP-3 for visualization .
- Hydrogen bonding analysis : Graph set theory (e.g., Etter’s rules) identifies patterns (e.g., motifs) influencing crystal packing . Example: Benzothiazole-pyrazole dihedral angles may deviate from DFT predictions, requiring iterative refinement .
Q. What strategies address low yields in multi-step syntheses?
- Intermediate trapping : Use quenching agents (e.g., acetic acid) to stabilize reactive intermediates like enolates or thiolates .
- Catalyst screening : Palladium catalysts for Suzuki couplings or TBAB for phase-transfer reactions .
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
Q. How can hydrogen bonding networks impact the compound’s stability and solubility?
- Thermogravimetric analysis (TGA) : Correlate hydrogen bond density with thermal stability (e.g., decomposition >200°C) .
- Solubility assays : Polar solvents (e.g., DMSO) disrupt intermolecular H-bonds, enhancing solubility for biological testing .
Q. What experimental designs validate hypothesized biological mechanisms?
- Enzyme inhibition assays : IC measurements against kinases or proteases using fluorogenic substrates .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity () and thermodynamics (ΔH, ΔS) for target interactions .
- Mutagenesis studies : Identify critical binding residues (e.g., benzothiazole interactions with catalytic lysine) .
Data Contradiction and Reproducibility
Q. How are conflicting spectral or crystallographic data reconciled?
- Multi-method validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and crystallographic coordinates .
- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine datasets with overlapping reflections .
Q. What causes batch-to-batch variability in biological activity?
- Conformational polymorphism : X-ray powder diffraction (XRPD) screens for polymorphs with distinct bioactivities .
- Impurity profiling : LC-MS identifies byproducts (e.g., hydrolyzed amides) that antagonize primary targets .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
